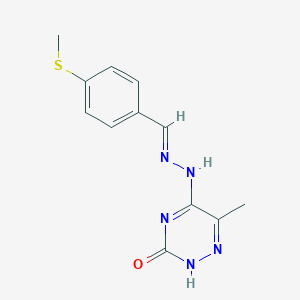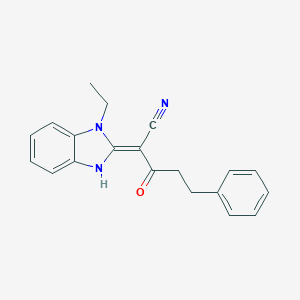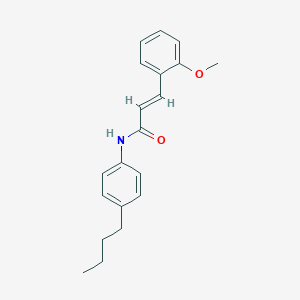
N-ethyl-5-nitro-2-methyl-N-(3-methylphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-5-nitro-2-methyl-N-(3-methylphenyl)benzenesulfonamide, also known as ENBDMPS, is a sulfonamide compound that has shown potential in various scientific research applications. This compound has been synthesized through a series of chemical reactions and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Applications De Recherche Scientifique
N-ethyl-5-nitro-2-methyl-N-(3-methylphenyl)benzenesulfonamide has been studied for its potential use in various scientific research applications. One of the major areas of research has been in the field of cancer treatment. Studies have shown that N-ethyl-5-nitro-2-methyl-N-(3-methylphenyl)benzenesulfonamide has the ability to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-ethyl-5-nitro-2-methyl-N-(3-methylphenyl)benzenesulfonamide has also been studied for its potential use as an anti-inflammatory agent. Studies have shown that N-ethyl-5-nitro-2-methyl-N-(3-methylphenyl)benzenesulfonamide has the ability to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Mécanisme D'action
N-ethyl-5-nitro-2-methyl-N-(3-methylphenyl)benzenesulfonamide exerts its effects by inhibiting the activity of certain enzymes and proteins in the body. Studies have shown that N-ethyl-5-nitro-2-methyl-N-(3-methylphenyl)benzenesulfonamide inhibits the activity of cyclin-dependent kinases (CDKs), which are important regulators of the cell cycle. By inhibiting CDKs, N-ethyl-5-nitro-2-methyl-N-(3-methylphenyl)benzenesulfonamide induces cell cycle arrest and apoptosis in cancer cells. N-ethyl-5-nitro-2-methyl-N-(3-methylphenyl)benzenesulfonamide also inhibits the activity of nuclear factor kappa B (NF-κB), which is a transcription factor that regulates the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-ethyl-5-nitro-2-methyl-N-(3-methylphenyl)benzenesulfonamide has been shown to have various biochemical and physiological effects in the body. Studies have shown that N-ethyl-5-nitro-2-methyl-N-(3-methylphenyl)benzenesulfonamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-ethyl-5-nitro-2-methyl-N-(3-methylphenyl)benzenesulfonamide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, N-ethyl-5-nitro-2-methyl-N-(3-methylphenyl)benzenesulfonamide has been shown to have antioxidant properties, which may be beneficial in preventing oxidative damage in the body.
Avantages Et Limitations Des Expériences En Laboratoire
N-ethyl-5-nitro-2-methyl-N-(3-methylphenyl)benzenesulfonamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. N-ethyl-5-nitro-2-methyl-N-(3-methylphenyl)benzenesulfonamide has also been shown to have low toxicity, which makes it a safe compound to use in lab experiments. However, N-ethyl-5-nitro-2-methyl-N-(3-methylphenyl)benzenesulfonamide has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to use in aqueous solutions. Additionally, N-ethyl-5-nitro-2-methyl-N-(3-methylphenyl)benzenesulfonamide has a short half-life, which may limit its effectiveness in certain experiments.
Orientations Futures
There are several future directions for research on N-ethyl-5-nitro-2-methyl-N-(3-methylphenyl)benzenesulfonamide. One area of research is the development of new synthetic methods for N-ethyl-5-nitro-2-methyl-N-(3-methylphenyl)benzenesulfonamide that may improve its solubility and stability. Another area of research is the development of new formulations of N-ethyl-5-nitro-2-methyl-N-(3-methylphenyl)benzenesulfonamide that may improve its effectiveness in cancer treatment and inflammation. Additionally, further studies are needed to explore the potential of N-ethyl-5-nitro-2-methyl-N-(3-methylphenyl)benzenesulfonamide in other areas of research, such as neurodegenerative diseases and cardiovascular diseases.
Conclusion:
N-ethyl-5-nitro-2-methyl-N-(3-methylphenyl)benzenesulfonamide is a sulfonamide compound that has shown potential in various scientific research applications. It has been synthesized through a series of chemical reactions and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. N-ethyl-5-nitro-2-methyl-N-(3-methylphenyl)benzenesulfonamide has the potential to be a valuable compound in the field of cancer treatment and inflammation, and further research is needed to explore its potential in other areas of research.
Méthodes De Synthèse
N-ethyl-5-nitro-2-methyl-N-(3-methylphenyl)benzenesulfonamide can be synthesized through a series of chemical reactions. The first step involves the reaction of 3-methylbenzenesulfonyl chloride with sodium nitrite and hydrochloric acid to form 3-methyl-4-nitrobenzenesulfonyl chloride. The next step involves the reaction of 3-methyl-4-nitrobenzenesulfonyl chloride with N-ethyl-2-methylbenzenamine to form N-ethyl-5-nitro-2-methyl-N-(3-methylphenyl)benzenesulfonamide.
Propriétés
Nom du produit |
N-ethyl-5-nitro-2-methyl-N-(3-methylphenyl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C16H18N2O4S |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
N-ethyl-2-methyl-N-(3-methylphenyl)-5-nitrobenzenesulfonamide |
InChI |
InChI=1S/C16H18N2O4S/c1-4-17(14-7-5-6-12(2)10-14)23(21,22)16-11-15(18(19)20)9-8-13(16)3/h5-11H,4H2,1-3H3 |
Clé InChI |
FQLWTNGUNNHEGZ-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC(=C1)C)S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])C |
SMILES canonique |
CCN(C1=CC=CC(=C1)C)S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2-Ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile](/img/structure/B254729.png)

![ethyl 2-[2-[2-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-1,3-thiazol-4-yl]acetate](/img/structure/B254733.png)
![5-[2-[(3,5-dimethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254735.png)
![5-[2-[(Z)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one](/img/structure/B254736.png)


![4-(2-butan-2-ylsulfanyl-8,8-dimethyl-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl)benzonitrile](/img/structure/B254746.png)
![2-[3-(2-[4-(allyloxy)phenyl]-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B254750.png)
![2-[2-oxo-3-(6-oxo-2-[4-(pentyloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B254751.png)
![4-[2-[(4-methylphenyl)methylsulfanyl]-4,6-dioxo-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinolin-5-yl]benzonitrile](/img/structure/B254757.png)
![5-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)methylsulfanyl]-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B254758.png)

![4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde (5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone](/img/structure/B254761.png)